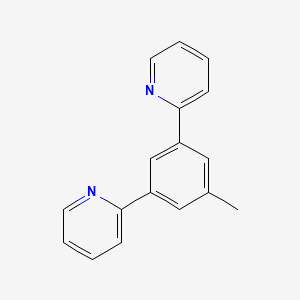
3,5-Di(2-pyridyl)toluene
Cat. No. B8315432
M. Wt: 246.31 g/mol
InChI Key: DWIULLDYVPWADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07276617B2
Procedure details


A tridentate ligand, 3,5-di(2-pyridyl)toluene was synthesized as follows. Specifically, 3,5-dibromotoluene (6.9 g; 20 mmol), 2-tri-n-butylstannylpyridine (26.9 g; 73 mmol), bis(triphenylphosphine)palladium dichloride (1.55 g; 2.2 mmol), and lithium chloride (11.7 g; 276 mmol) were added to 130 ml of toluene and the mixture was refluxed for 2 days. After cooling, 50 ml of saturated potassium fluoride solution was added. The precipitated solid was separated by filtration, washed with a small amount of cooled toluene (20 ml×3), and vacuum dried. The obtained solid was placed to a mixed solution of dichloromethane and NaHCO3, and washed well. The organic layer was separated, was dried over MgSO4 powder, and then the solvent was removed by evaporation. Next, the solid was recrystallized from dichloromethane to obtain 2.2 g of grey solid of 3,5-di(2-pyridyl)toluene of interest.






Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6](Br)[CH:7]=1.C([Sn](CCCC)(CCCC)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)CCC.[Cl-].[Li+].[F-].[K+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(C)C=CC=CC=1>[N:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:15][N:16]=2)[CH:7]=1 |f:2.3,4.5,^1:35,54|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C(C1)Br)C
|
|
Name
|
|
|
Quantity
|
26.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
11.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
1.55 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 2 days
|
|
Duration
|
2 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated solid was separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a small amount of cooled toluene (20 ml×3), and vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over MgSO4 powder
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Next, the solid was recrystallized from dichloromethane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C=1C=C(C=C(C1)C1=NC=CC=C1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
